Obtusilactone A

描述

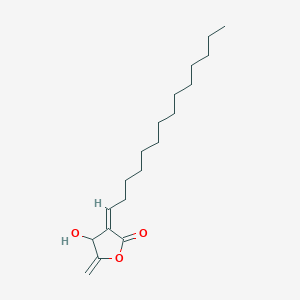

Structure

3D Structure

属性

CAS 编号 |

56522-15-7 |

|---|---|

分子式 |

C19H32O3 |

分子量 |

308.5 g/mol |

IUPAC 名称 |

(3Z,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-18(20)16(2)22-19(17)21/h15,18,20H,2-14H2,1H3/b17-15-/t18-/m1/s1 |

InChI 键 |

FCLYKYQBTSMTJB-RZPKCTKSSA-N |

SMILES |

CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |

手性 SMILES |

CCCCCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |

规范 SMILES |

CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |

同义词 |

OA; (3Z,4S)-4-Hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one |

产品来源 |

United States |

Spectroscopic Structural Elucidation of Obtusilactone a

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the spatial arrangement of atoms.

One-dimensional NMR spectra provide the initial, fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of Obtusilactone (B13949336) A reveals key signals corresponding to its distinct structural motifs. These include a triplet for the terminal methyl group of the long alkyl chain, a broad multiplet for the numerous methylene (B1212753) (CH₂) groups, and characteristic signals for the vinylic protons of the two double bonds. Signals for the methine proton adjacent to the hydroxyl group (H-4) and the exocyclic methylene protons (H-5') appear in specific regions, providing initial clues to the lactone ring structure.

The ¹³C NMR spectrum complements this by showing signals for all 19 carbon atoms. Notable resonances include the carbonyl carbon of the lactone ring (C-1), four olefinic carbons (C-3, C-5, C-1', C-2'), and the oxygenated methine carbon (C-4). The remaining signals correspond to the long saturated alkyl chain.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons (like C-3 and the carbonyl C-1) would be absent. This allows for the unambiguous assignment of each carbon type in the aliphatic chain and the lactone ring.

¹H NMR Data for Obtusilactone A (in CDCl₃) Note: The following data are representative values based on the known structure and data from similar compounds.

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-4 | ~4.85 | m | - |

| H-1' | ~5.30 | t | 7.5 |

| H-5'a | ~4.50 | d | 2.5 |

| H-5'b | ~4.25 | d | 2.5 |

| H-2' | ~2.10 | m | - |

| CH₂ chain | ~1.25 | br s | - |

| CH₃-13' | ~0.88 | t | 7.0 |

¹³C NMR Data for this compound (in CDCl₃) Note: The following data are representative values based on the known structure and data from similar compounds.

| Position | δ (ppm) | DEPT |

|---|---|---|

| C-1 | ~175.0 | C |

| C-3 | ~130.0 | C |

| C-4 | ~78.0 | CH |

| C-5 | ~145.0 | C |

| C-1' | ~125.0 | CH |

| C-5' | ~90.0 | CH₂ |

| C-2' | ~29.7 | CH₂ |

| C-3' to C-12' | ~22.7-31.9 | CH₂ |

| C-13' | ~14.1 | CH₃ |

2D NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra into a complete structure. uni.luhmdb.cacolab.ws

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the vinylic proton H-1' and the protons of the adjacent methylene group at C-2', confirming the start of the alkylidene chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of the ¹³C signals for all protonated carbons by linking them to their known proton resonances. colab.ws

Correlations from the exocyclic methylene protons (H-5') to the lactone carbonyl carbon (C-1) and the oxygenated carbon (C-4), confirming their position on the lactone ring.

Correlations from the methine proton H-4 to the carbonyl carbon C-1 and the olefinic carbons C-3 and C-5.

Correlations from the vinylic proton H-1' to the lactone carbons C-3 and C-1, which unambiguously links the tetradecylidene side chain to the butanolide ring at the C-3 position.

TOCSY (Total Correlation Spectroscopy) : This experiment identifies complete spin systems. In this compound, a TOCSY experiment would highlight the entire spin system of the long alkyl chain, showing correlations from one end to the other.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Like NOESY, ROESY detects through-space correlations between protons and is particularly useful for stereochemical assignments. It can be used to confirm the geometry of the double bond and the relative configuration of the stereocenter. colab.ws

Dynamic NMR (DNMR) involves recording NMR spectra at variable temperatures to study the dynamics of molecules, such as conformational changes or restricted rotation. ruc.dk For molecules with flexible parts or those undergoing exchange processes, DNMR can provide valuable information on energy barriers. For this compound, which possesses a relatively rigid five-membered lactone ring and a flexible alkyl chain, specific DNMR studies are not widely reported in the reviewed literature. The primary conformational features are typically determined using NOE-based methods at standard temperatures.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one proton signal enhances the signal of another proton that is close in space (typically <5 Å), regardless of whether they are connected through bonds. researchgate.netebi.ac.uk This effect is paramount for determining the relative stereochemistry of a molecule.

For this compound, the IUPAC name (3Z,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one specifies two key stereochemical features. nih.gov

The (Z)-configuration of the exocyclic double bond (C3=C1') : This geometry is established by observing a significant NOE correlation between the vinylic proton H-1' on the alkylidene chain and the methine proton H-4 on the lactone ring. Their spatial proximity, which is only possible in the Z-isomer, confirms this arrangement.

The (S)-configuration at C-4 : The relative stereochemistry of the hydroxyl group at C-4 is determined by NOE correlations between H-4 and the protons of the exocyclic methylene group at C-5'. Observing specific NOEs between H-4 and one of the H-5' protons (H-5'a or H-5'b) helps to define their relative orientation on the five-membered ring.

Mass Spectrometry (MS) Techniques for Structural Determination

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

The molecular formula of this compound, C₁₉H₃₂O₃, is determined using high-resolution mass spectrometry (HRMS). Electrospray Ionization (ESI) is a soft ionization technique commonly used for natural products like butanolides, as it typically keeps the molecule intact.

In an ESI-MS experiment, this compound would be expected to be detected as protonated or sodiated adducts in positive ion mode, such as [M+H]⁺ (m/z 309.24) and [M+Na]⁺ (m/z 331.22), or as a deprotonated molecule in negative ion mode, [M-H]⁻ (m/z 307.23). nih.govuni.lu The precise mass measurement of these ions via HRMS allows for the calculation of a unique elemental composition, confirming the molecular formula as C₁₉H₃₂O₃ (calculated monoisotopic mass: 308.2351 Da).

Tandem Mass Spectrometry (MS/MS, MSn analysis)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, a precursor ion—in this case, the molecular ion of this compound—is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. This process provides valuable information about the molecule's substructures.

For complex molecules like this compound, high-performance tandem mass spectrometry offers high-resolution analysis of both the precursor and fragment ions, enabling the study of minor components and providing detailed structural information. researchgate.net The fragmentation pathways are often rationalized based on the stability of the resulting carbocations and neutral losses. Studies on related five-membered lactones show that common fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO). The presence of a long alkyl side chain in this compound would also be expected to produce a characteristic pattern of fragment ions separated by 14 mass units (corresponding to CH₂ groups).

Molecular Formula and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. For this compound, techniques such as high-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS) are employed. researchgate.net These methods can measure the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the determination of the molecular formula. This compound has a confirmed molecular formula of C₁₉H₃₂O₃. nih.govamanote.com Its calculated monoisotopic mass is 308.23514 Da. nih.govamanote.comresearchgate.net

The fragmentation pattern observed in the MS/MS spectrum corroborates the structure derived from the molecular formula. Key expected fragments for this compound would include:

A peak corresponding to the loss of a water molecule ([M+H - H₂O]⁺) from the hydroxyl group.

A peak indicating the loss of carbon monoxide ([M+H - CO]⁺) from the lactone ring.

A series of peaks resulting from the sequential cleavage of the tetradecylidene side chain.

The analysis of these fragments allows researchers to piece together the core butanolide structure and confirm the nature and position of its substituents.

Table 1: Mass Spectrometry Data for this compound

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₂O₃ | nih.govamanote.com |

| Molecular Weight | 308.46 g/mol | amanote.com |

| Monoisotopic Mass | 308.23514 Da | nih.govamanote.comresearchgate.net |

Other Spectroscopic Methods in Elucidation

Beyond mass spectrometry, other spectroscopic techniques are essential for identifying the specific functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an indispensable tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) group of the γ-lactone ring, typically appearing in the range of 1740–1780 cm⁻¹. Another key feature is a broad absorption band in the 3200–3600 cm⁻¹ region, indicative of the hydroxyl (O-H) group. Furthermore, absorptions corresponding to the carbon-carbon double bonds (C=C) of the exocyclic methylene and the tetradecylidene groups would be observed around 1640–1680 cm⁻¹. Finally, C-H stretching vibrations from the long alkyl chain would appear just below 3000 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (O-H) | 3600 - 3200 (broad) | Stretching |

| sp² C-H (Alkenyl) | 3100 - 3000 | Stretching |

| sp³ C-H (Alkyl) | 3000 - 2850 | Stretching |

| Carbonyl (γ-Lactone C=O) | 1780 - 1740 (strong) | Stretching |

| Carbon-Carbon Double Bond (C=C) | 1680 - 1640 | Stretching |

| C-O | 1300 - 1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems within a molecule. Organic compounds with conjugated double bonds absorb UV or visible light to promote an electron from a bonding (π) to an anti-bonding (π*) molecular orbital. The wavelength of maximum absorption (λmax) is characteristic of a particular chromophore.

In this compound, the α,β-unsaturated γ-lactone ring system is a chromophore. The conjugation between the carbonyl group and the carbon-carbon double bond is expected to result in a characteristic absorption maximum in the UV region, typically between 200 and 250 nm. This data confirms the presence of the conjugated enone system within the lactone ring, distinguishing it from a saturated lactone.

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Chromophore | Transition | Expected λmax (nm) |

|---|---|---|

| α,β-Unsaturated γ-Lactone | π → π* | ~200 - 250 |

Integrated Spectroscopic Approaches for Complex Structures

The structural elucidation of a novel or complex natural product like this compound is never reliant on a single technique. Instead, it requires an integrated approach where data from multiple spectroscopic methods are combined to build a complete and verified picture of the molecule's structure. researchgate.net

The process begins with HRMS to establish an accurate molecular formula. Tandem MS/MS experiments then offer the first glimpse into the molecular skeleton by revealing how the molecule breaks apart into smaller, stable fragments. Concurrently, IR spectroscopy confirms the presence of key functional groups—the hydroxyl, the lactone carbonyl, and the double bonds—providing direct evidence for the core components of the structure. UV-Vis spectroscopy validates the existence of the conjugated π-electron system.

While not detailed here, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is the cornerstone of this integrated approach, providing definitive information on the carbon-hydrogen framework and the connectivity between atoms. By combining the insights from MS, IR, UV-Vis, and NMR, chemists can confidently assemble the full 2D structure and even determine the relative and absolute stereochemistry of chiral centers, leading to the complete and unambiguous structural assignment of this compound. researchgate.netpreprints.org

Biosynthetic Pathways and Precursor Incorporation Studies

Hypothesized Origins within Plant Metabolic Pathways

The carbon skeleton of Obtusilactone (B13949336) A is thought to be assembled from fundamental building blocks produced by primary metabolic pathways within plants. The two most probable contributors are the mevalonate (B85504) and acetate (B1210297) pathways.

The mevalonate (MVA) pathway is a crucial metabolic route that produces isoprenoids, a diverse class of natural products. nih.gov This pathway generates two key five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov These isoprenoid units are essential for the synthesis of various compounds, including terpenoids and steroids. mdpi.comnih.gov It is hypothesized that a portion of the Obtusilactone A structure may be derived from the condensation of these isoprenoid precursors, which undergo a series of modifications to form part of the final lactone structure. The MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. researchgate.net

Table 1: Key Precursors of the Mevalonate Pathway

| Precursor Molecule | Abbreviation | Role |

| Isopentenyl Pyrophosphate | IPP | A five-carbon isoprenoid unit, the primary building block. nih.gov |

| Dimethylallyl Pyrophosphate | DMAPP | An isomer of IPP, acts as the initial primer in isoprenoid chain elongation. nih.gov |

| Geranyl Pyrophosphate | GPP | A ten-carbon molecule formed from the condensation of IPP and DMAPP. |

| Farnesyl Pyrophosphate | FPP | A fifteen-carbon molecule formed by the addition of another IPP unit to GPP. nih.govresearchgate.net |

The acetate pathway, also known as the polyketide pathway, is another fundamental route in the biosynthesis of many secondary metabolites. nih.govresearchgate.net This pathway utilizes acetyl-CoA and its carboxylated form, malonyl-CoA, as building blocks. nih.gov Through a series of Claisen-like condensations, a polyketide chain is assembled by enzymes known as polyketide synthases (PKS). This linear chain then undergoes cyclization and further modifications to produce a vast array of structures, including aromatic compounds and macrolides. researchgate.net The lactone ring and the long aliphatic chain of this compound are characteristic features that strongly suggest a significant portion of its structure is derived from the acetate pathway. In many biosynthetic processes, pathways can converge; it is plausible that the biosynthesis of this compound involves a combination of precursors from both the acetate and mevalonate routes.

Enzymatic Transformations and Key Biosynthetic Intermediates

The conversion of simple precursors from the acetate and mevalonate pathways into the complex structure of this compound requires a sequence of specific enzymatic reactions. While the exact enzymes for this compound are not identified, parallels can be drawn from the biosynthesis of other lactones. nih.govresearchgate.net

Key enzymatic transformations likely include:

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases, this step introduces hydroxyl (-OH) groups at specific positions on the carbon skeleton. This is often a prerequisite for lactonization. nih.govresearchgate.net

Lactonization: The formation of the characteristic ester ring (lactone) from a hydroxy-carboxylic acid intermediate. This can be catalyzed by specific enzymes like lipases or esterases. nih.govresearchgate.net

Reduction/Oxidation: Dehydrogenases and reductases modify the oxidation state of the molecule, creating double bonds or saturating them.

Cyclization: Intramolecular reactions, potentially catalyzed by cyclase enzymes, would be responsible for forming any ring structures outside of the lactone. nih.gov

The pathway would proceed through several key intermediates. Following the assembly of a linear polyketide or isoprenoid-derived chain, a crucial intermediate would be a long-chain ω-hydroxy fatty acid. nih.govresearchgate.net This molecule contains a carboxylic acid at one end and a hydroxyl group at a specific position along the chain, setting the stage for the final intramolecular esterification (lactonization) to yield the this compound ring system.

Table 2: Likely Enzymatic Steps in this compound Biosynthesis

| Enzyme Class | Reaction Type | Probable Function |

| Polyketide Synthase (PKS) | Condensation | Assembles the carbon backbone from acetate/malonate units. researchgate.net |

| Cytochrome P450 Hydroxylase | Hydroxylation | Introduces a hydroxyl group to form the ω-hydroxy acid precursor. nih.govresearchgate.net |

| Lipase (B570770) / Esterase | Lactonization | Catalyzes the intramolecular cyclization to form the lactone ring. nih.govresearchgate.net |

| Dehydrogenase / Reductase | Redox | Modifies saturation levels within the carbon chain. mdpi.com |

Tracer Techniques for Pathway Elucidation (e.g., radio-labelled compounds)

To experimentally confirm a hypothesized biosynthetic pathway, scientists employ tracer techniques. snscourseware.org This involves feeding a plant or cell culture with a precursor molecule that has been labeled with a stable or radioactive isotope. slideshare.netkkwagh.edu.in The most common isotopes used for this purpose are Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Hydrogen-3 (³H, tritium). slideshare.netnih.gov

The process involves:

Synthesis of Labeled Precursors: Precursors like sodium [¹³C]-acetate or [¹³C]-mevalonate are chemically synthesized. nih.govrsc.orgrsc.org

Administration: The labeled compound is introduced to the biological system that produces the natural product. snscourseware.org

Isolation and Analysis: After a period of metabolism, the target compound (in this case, this compound) is isolated and purified.

Detection: The location and distribution of the isotope within the final molecule are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for stable isotopes (¹³C) or scintillation counting for radioactive isotopes (¹⁴C). kkwagh.edu.inresearchgate.net

By analyzing the pattern of the incorporated label, researchers can deduce which atoms in the final structure came from the specific precursor, thereby confirming its role in the pathway and mapping the sequence of bond formations and rearrangements. nih.gov For example, feeding with [1-¹³C]-acetate would be expected to label every other carbon atom in the polyketide-derived chain of this compound.

Total Synthesis Strategies for Obtusilactone a

Retrosynthetic Analysis and Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com This process of working backward from the product to the reactants allows chemists to devise a logical and efficient synthetic route. wikipedia.org The strategic bond-breaking operations are known as disconnections. amazonaws.com

A key retrosynthetic analysis for Obtusilactone (B13949336) A, as conceptualized in the synthesis of related Lauraceae lactones, identifies the α,β-unsaturated lactone core as a primary site for disconnection. acs.org The exocyclic double bond and the long alkyl side chain are key features to be installed. A logical disconnection strategy involves breaking the molecule down into three main fragments: a core lactone precursor, the exocyclic methylene (B1212753) unit, and the long alkyl chain.

A plausible retrosynthetic pathway for Obtusilactone A is outlined below:

| Disconnection | Precursor Fragments | Rationale |

| Exocyclic methylene group | A protected hydroxy lactone and a methylene-introducing reagent. | The exocyclic methylene is often installed late in the synthesis due to its potential reactivity in other steps. |

| Alkyl side chain | A lactone fragment with a reactive handle (e.g., an aldehyde) and a corresponding alkyl nucleophile (e.g., a Grignard or Wittig reagent). | This disconnection simplifies the molecule significantly by separating the complex lactone core from the simple alkyl chain. |

| Lactone ring | A linear hydroxy acid precursor. | The lactone ring can be formed via intramolecular cyclization of a corresponding hydroxy acid, a common and reliable transformation. |

This analysis leads to a convergent synthesis plan where the different fragments are prepared separately and then combined to form the final target molecule.

Key Synthetic Methodologies and Reactions

The successful execution of a total synthesis relies on a toolbox of reliable and stereoselective reactions. In the case of this compound and its analogs, several key methodologies have proven to be instrumental.

Lactonization of Hydroxy Acid Precursors

The formation of the γ-butyrolactone ring is a critical step. This is typically achieved through the intramolecular cyclization of a corresponding γ-hydroxy carboxylic acid. acs.org This process, known as lactonization, can be promoted by various reagents. The choice of reagent and reaction conditions is crucial to ensure high yield and avoid side reactions.

Common methods for lactonization include:

Acid-catalyzed cyclization: Protic or Lewis acids can be used to activate the carboxylic acid for intramolecular attack by the hydroxyl group.

Macrolactonization reagents: Reagents like Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) or Steglich esterification conditions (DCC/DMAP) are often employed for the formation of larger lactone rings but can also be effective for γ-lactones, particularly in complex substrates.

Stereoselective Alkylation for Exocyclic Methylene Introduction

The introduction of the exocyclic methylene group is a defining feature of this compound's structure. A common strategy involves the stereoselective alkylation of a lactone enolate or a related precursor. For instance, an enolate can be generated from a protected lactone and then reacted with an electrophilic source of the methylene group, such as formaldehyde (B43269) or a formaldehyde equivalent. Subsequent elimination then furnishes the desired exocyclic double bond. The stereoselectivity of this step is paramount to establishing the correct configuration at the adjacent stereocenter.

Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful tool in the synthesis of cyclic molecules, including lactones. nih.gov This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of two alkene moieties to form a new cyclic alkene with the concomitant release of a small volatile alkene like ethylene.

In the context of this compound synthesis, RCM can be envisioned as a strategy to construct the butenolide ring from a diene precursor. This approach offers the advantage of forming the ring and the endocyclic double bond in a single, often high-yielding, step.

Enantioselective Allylation Reactions

Establishing the correct stereochemistry at the hydroxyl-bearing carbon is a critical challenge. Enantioselective allylation reactions have proven to be highly effective for this purpose. In the synthesis of the related compound, obolactone, Brown's enantioselective allylation was a key step. nih.gov This reaction typically involves the addition of an allylmetal reagent to an aldehyde in the presence of a chiral ligand. The chiral ligand directs the approach of the nucleophile to one face of the aldehyde, resulting in the formation of one enantiomer of the homoallylic alcohol in excess. This alcohol can then be further elaborated to the lactone core.

Challenges and Advances in Total Synthesis

The total synthesis of this compound is not without its challenges. The stereoselective construction of multiple stereocenters, the introduction of the labile exocyclic methylene group, and the control of the Z-geometry of the endocyclic double bond all present significant hurdles.

Key Challenges:

| Challenge | Description |

| Stereocontrol | The molecule possesses multiple stereocenters that must be set with high fidelity. |

| Exocyclic Methylene Instability | The exocyclic methylene group can be prone to isomerization or other side reactions under various reaction conditions. |

| Endocyclic Double Bond Geometry | Achieving the correct (Z)-geometry of the endocyclic double bond can be difficult to control. |

| Overall Yield | Multi-step syntheses often suffer from low overall yields, making the production of significant quantities of the natural product challenging. |

Despite these challenges, advances in synthetic methodology have enabled the successful synthesis of this compound and its analogs. The development of new and more selective catalysts for reactions like RCM and enantioselective allylation has been particularly impactful. Furthermore, the strategic application of protecting groups and the careful sequencing of reactions have been crucial for overcoming the inherent reactivity challenges of the molecule. The continued development of novel synthetic strategies promises to make the synthesis of this compound and other complex natural products even more efficient and accessible in the future.

Hybrid Chemical and Biosynthetic Approaches

While a fully developed and reported hybrid chemical and biosynthetic total synthesis of this compound is not yet present in the scientific literature, the structural features of the molecule lend themselves to a proposed chemoenzymatic strategy. Such an approach would leverage the strengths of both traditional organic chemistry for the construction of the core molecular framework and the high selectivity of biocatalysis for key stereochemical transformations. A hypothetical strategy can be envisioned that combines robust chemical reactions for assembling a key precursor with a final, selective enzymatic cyclization to form the γ-lactone ring.

A plausible chemoenzymatic route could commence with the chemical synthesis of a suitable hydroxy acid precursor. This would involve established organometallic or other carbon-carbon bond-forming reactions to construct the long alkyl chain and the basic butenolide skeleton. The stereochemistry of the hydroxyl group could be installed using a chiral catalyst or through a diastereoselective reduction.

The key step in this proposed hybrid approach would be the enzymatic lactonization of the seco-acid (the open-chain hydroxy acid precursor). Lipases are well-documented enzymes for catalyzing esterification and lactonization reactions with high chemo- and enantioselectivity under mild conditions. numberanalytics.commdpi.com This biocatalytic step would offer a significant advantage over many chemical methods, which can require harsh conditions and may lead to side products or racemization.

The proposed enzymatic step would involve the intramolecular cyclization of a γ-hydroxyalkenoic acid. This precursor would be synthesized chemically. A lipase (B570770), such as Candida antarctica lipase B (CALB), which is known for its broad substrate scope and high efficiency in non-aqueous media, could be employed to effect the final ring closure to yield this compound. mdpi.com This approach would ensure the correct stereochemistry at the chiral center, a critical aspect of the molecule's biological activity.

Below is a table outlining the proposed key steps in a hybrid synthesis of this compound.

| Step | Transformation | Reagents/Enzymes | Rationale |

| 1 | Assembly of Carbon Skeleton | Wittig reaction or Grignard addition | Established chemical methods for C-C bond formation to construct the long alkyl chain. |

| 2 | Introduction of Hydroxyl Group | Asymmetric reduction (e.g., using a chiral borane) | Chemical method to set the stereochemistry of the secondary alcohol. |

| 3 | Enzymatic Lactonization | Lipase (e.g., Candida antarctica lipase B) | Key biocatalytic step for stereoselective formation of the γ-lactone ring under mild conditions. mdpi.com |

Derivative Synthesis and Structural Modification

Design Principles for Obtusilactone (B13949336) A Analogs

The design of analogs for natural products is guided by understanding the relationship between a molecule's structure and its biological activity. numberanalytics.com For butenolides like Obtusilactone A, analog design involves the strategic modification of its chemical structure to create new compounds with potentially improved or altered biological effects. numberanalytics.comnih.gov This process relies on identifying the key molecular features responsible for its activity to guide the rational design of new derivatives. numberanalytics.com

The γ-butyrolactone moiety is a privileged structure found in numerous natural products and biologically active molecules, recognized for a wide spectrum of pharmacological activities. nih.gov The butenolide ring, an unsaturated version of this lactone, is a common motif in bioactive natural products and a frequent target for synthetic modification. nih.gov The design principles for modifying the γ-lactone core of this compound often involve:

Alteration of Ring Substituents: Introducing, removing, or modifying substituents on the five-membered ring can significantly impact biological activity. The hydroxyl group and the exocyclic methylene (B1212753) group on the this compound core are prime targets for modification.

Stereochemical Inversion: The stereochemistry at the chiral centers of the lactone ring is crucial for its interaction with biological targets. Synthesizing stereoisomers or epimers can help to probe the spatial requirements of the binding site.

Ring Opening and Re-closing: While more drastic, strategies involving the opening of the lactone ring to a γ-hydroxy acid followed by re-lactonization under different conditions can lead to novel analogs. nih.gov

Lactone-to-Lactam Editing: A modern strategy in medicinal chemistry involves replacing the oxygen atom in the lactone ring with a nitrogen atom to form a γ-lactam. This subtle change can dramatically alter the compound's physicochemical properties, stability, and pharmacological profile, as demonstrated with other complex lactone natural products. researchgate.netacs.org This transformation can provide access to a new chemical space while preserving the core scaffold. acs.org

The synthesis of functionalized butenolides is an active area of research, with methods being developed to allow for modular and flexible access to a wide variety of substituted lactone cores. chemrxiv.orgresearchgate.net These synthetic advancements enable the systematic exploration of the γ-lactone's structural requirements for bioactivity.

Varying Chain Length: Synthesizing analogs with shorter or longer alkyl chains can modulate the molecule's lipophilicity and its fit within a target's binding pocket.

Introducing Unsaturation or Branching: The presence, position, and stereochemistry of double bonds within the side chain can affect the molecule's conformation and biological activity. Introducing branching can similarly influence its steric profile.

Functionalization: The terminal end or other positions along the alkyl chain can be functionalized with polar groups (e.g., hydroxyl, carboxyl) or other functionalities to explore new interactions with a biological target or to alter the molecule's pharmacokinetic properties. researchgate.net

Alpha-Alkylation: The position adjacent to the lactone carbonyl (the α-position) is another key site for modification. Alpha-alkylation of lactones is a common method to create derivatives. researchgate.net

Systematic modifications of both the lactone core and the alkyl side chain are essential for developing a comprehensive understanding of the structure-activity relationships of this compound and for designing derivatives with enhanced potency or selectivity. nih.gov

Synthetic Methodologies for Derivative Generation

The creation of this compound analogs is achieved through a variety of synthetic transformations that allow for precise chemical modifications. These methodologies range from selective reductions of related natural products to diverse functional group interconversions.

This compound differs from its precursor, Obtusilactone B, by the saturation of one double bond in the lactone ring. Therefore, a key method for preparing this compound and its analogs is through the selective hydrogenation of more unsaturated precursors. The challenge in this approach lies in achieving chemoselectivity—reducing a specific double bond while leaving other reducible functional groups, such as the exocyclic methylene or the ester carbonyl, intact. acs.org

Catalytic hydrogenation is a common method to achieve this. youtube.com The choice of catalyst and reaction conditions is critical for selectivity. For example, in the hydrogenation of α,β-unsaturated ketones, certain catalysts can selectively reduce the carbon-carbon double bond without affecting the ketone carbonyl group. acs.orgyoutube.com

Commonly Used Catalysts and Conditions for Selective Hydrogenation:

| Catalyst | Conditions | Selectivity |

| Palladium on Carbon (Pd/C) | H₂ (1 atm), room temperature | Often used for reducing C=C double bonds. Selectivity can be controlled by solvent and other additives. rsc.org |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂, mild conditions | Homogeneous catalyst known for selective hydrogenation of less sterically hindered double bonds. |

| Manganese(I) Hydride Complexes | H₂ (1-2 bar), ambient temperature | Modern earth-abundant metal catalysts that show high chemoselectivity for the 1,4-hydrogenation of α,β-unsaturated ketones. acs.org |

By carefully controlling the hydrogenation conditions, it is possible to convert precursors like Obtusilactone B into this compound or to selectively reduce the exocyclic double bond to generate other distinct analogs. youtube.com For instance, running a reaction at low hydrogen pressure and temperature can favor the reduction of a more reactive or accessible alkene over a less reactive one or a carbonyl group. youtube.com

Functional group interconversions (FGIs) are fundamental reactions in organic synthesis that transform one functional group into another without altering the carbon skeleton. nih.gov These reactions are essential for diversifying the this compound scaffold. Key functional groups on this compound that are targets for FGI include the secondary alcohol, the exocyclic double bond, and the α,β-unsaturated lactone system.

Reactions of the Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, esterified to introduce various acyl groups, or converted into a leaving group for subsequent nucleophilic substitution to introduce other functionalities like halides or azides.

Reactions of the Alkenes: The exocyclic methylene group and the endocyclic double bond (in precursors like Obtusilactone B) are susceptible to a range of reactions. These include epoxidation, dihydroxylation, and addition reactions (e.g., Michael addition) to introduce new substituents.

Modifications of the Lactone Ring: The α,β-unsaturated lactone system can undergo conjugate addition reactions, allowing for the introduction of substituents at the β-position. The ester linkage of the lactone itself can be cleaved by hydrolysis or other nucleophiles, which can be a step towards creating ring-modified analogs such as lactams. acs.org

The development of new synthetic methods, such as palladium-catalyzed tandem reactions, provides one-step routes to structurally diverse γ-alkylidene lactones from simple starting materials, showcasing the ongoing innovation in this area. rsc.org

Computational Approaches in Derivative Design

In modern drug discovery, computational methods are indispensable tools for the rational design of new therapeutic agents. nih.gov These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are applied to predict the biological activity of novel compounds before their time-consuming and costly synthesis. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For a series of this compound analogs, a QSAR model could be built to predict the antifungal or cytotoxic activity based on calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters). Such models can guide the design of new derivatives by identifying the structural features that are most likely to enhance activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. researchgate.net For this compound and its analogs, docking studies can be used to visualize how they fit into the active site of a target protein, what interactions (e.g., hydrogen bonds, hydrophobic interactions) they form, and how structural modifications might improve these interactions.

A notable example is the computational study of Obtusilactone B's interaction with the Barrier-to-Autointegration Factor 1 (BAF1) protein, a potential cancer therapy target. nih.govresearchgate.net Using molecular docking, researchers modeled how Obtusilactone B binds to BAF1. The study revealed that the long alkyl side chain fits into a surface groove, while the exomethylene-γ-lactone moiety occupies a pocket near a key phosphorylation site. nih.govresearchgate.net This in silico screening of related butanolide lactones helped identify other natural products with potentially superior BAF1-binding capacity, providing a clear roadmap for the design and discovery of new BAF1 inhibitors based on the Obtusilactone scaffold. nih.gov

Mechanism of Action and Molecular Targeting

Interaction with Mitochondrial Lon Protease (LonP1)

Obtusilactone (B13949336) A has been identified as a potent inhibitor of the human mitochondrial Lon protease (LonP1), a key enzyme in mitochondrial proteostasis. nih.govcapes.gov.br This interaction is central to its mechanism of action and its effects on cellular health.

Obtusilactone A, a γ-lactone natural product, effectively inhibits the proteolytic activity of LonP1 both in vitro and in vivo. nih.gov Enzyme-based screening has demonstrated its capacity as a potent Lon protease inhibitor. nih.govcapes.gov.br Specifically, studies have shown that this compound blocks the proteolysis of recombinant LonP1 with an IC₅₀ value of 34.1 μM. nih.govnih.govresearchgate.net This inhibition disrupts the normal function of LonP1, which is to degrade misfolded, unassembled, or oxidatively damaged proteins within the mitochondrial matrix. nih.govnih.gov

Molecular docking studies have provided insight into the specific interactions between this compound and the LonP1 active site. nih.gov The analysis suggests that the carbonyl group of the γ-lactone moiety in this compound forms hydrogen bonds with key residues within the enzyme's active site, specifically Ser855 and Lys898. nih.govnih.gov This direct interaction is believed to be the basis for the inhibition of LonP1's proteolytic function. nih.govnih.gov

The mitochondrial LonP1 protease is a critical component of the mitochondrial protein quality control (MPQC) system, which maintains the health of the mitochondrial proteome, or proteostasis. nih.govmdpi.comnih.govnih.gov LonP1 acts as a guardian by selectively degrading aberrant or damaged proteins, thereby preventing their toxic accumulation. nih.govnih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation (In Vitro)

The disruption of mitochondrial function and the induction of cellular stress by this compound ultimately lead to the activation of programmed cell death pathways and modulation of the cell cycle. nih.gov

Programmed cell death, or apoptosis, is a regulated cellular suicide mechanism essential for removing damaged or unwanted cells. nih.gov This process is often mediated by a cascade of enzymes called caspases. nih.gov this compound has been shown to induce apoptosis in cancer cells, a process linked directly to its inhibition of LonP1. nih.govnih.govnih.gov Downregulation of Lon protease itself is known to trigger caspase-3 mediated apoptosis. nih.govcapes.gov.br

Treatment with this compound leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.govnih.govnih.gov The cleavage and activation of caspase-3 are hallmarks of apoptosis and signify the cell's commitment to self-destruction. nih.govresearchgate.net This induction of caspase-3-mediated apoptosis is a significant consequence of the disruption of mitochondrial protein homeostasis caused by this compound. nih.gov

In addition to its role as a LonP1 inhibitor, this compound also functions as a DNA-damaging agent. nih.gov It is capable of causing DNA double-strand breaks, which are highly cytotoxic lesions that trigger a complex signaling network known as the DNA Damage Response (DDR). nih.govnih.gov

Treatment of non-small-cell lung cancer (NSCLC) cells with this compound induces a p53-independent DNA damage response. nih.gov This response is characterized by the activation of G1/S cell cycle checkpoints and is evidenced by the phosphorylation of key checkpoint proteins. nih.gov These proteins include:

H2AX: A histone variant that is rapidly phosphorylated at Serine 139 (to form γ-H2AX) at the sites of DNA double-strand breaks, serving as a scaffold for the recruitment of DNA repair proteins. nih.govnih.gov

Nbs1: A component of the MRE11/RAD50/NBS1 (MRN) complex, which is a primary sensor of DNA double-strand breaks. nih.govnih.gov

Chk2: A checkpoint kinase that is activated by ATM in response to DNA damage and plays a crucial role in cell cycle arrest. nih.govnih.gov

The dual function of this compound—inhibiting mitochondrial Lon protease and inducing DNA damage—activates multiple stress pathways that converge to induce apoptosis in cancer cells. nih.govcapes.gov.br

p53-Independent Mechanisms

This compound has been shown to exert its effects through mechanisms that are not dependent on the tumor suppressor protein p53. In the context of cancer cells, particularly non-small-cell lung cancer (NSCLC), this compound induces DNA double-strand breaks and activates DNA damage checkpoints. nih.gov This response includes the phosphorylation of key checkpoint proteins such as H2AX, Nbs1, and Chk2, leading to G1/S checkpoint activation and subsequent apoptosis. nih.gov Notably, these events are characterized as p53-independent DNA damage responses, indicating that this compound can trigger cell death pathways even in cancer cells where p53 may be mutated or non-functional. nih.gov

Effects on Osteogenic Differentiation in Mesenchymal Stem Cells (In Vitro)

Stimulation of Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)

This compound has demonstrated a significant osteoinductive effect on bone marrow-derived mesenchymal stem cells (BMSCs). mdpi.comnih.gov BMSCs are multipotent stromal cells with the capacity to differentiate into various cell types, including osteoblasts, which are crucial for bone formation. mdpi.com Studies have shown that this compound stimulates the osteogenesis of BMSCs, promoting their differentiation towards an osteogenic lineage. mdpi.comnih.gov This makes it a compound of interest for potential therapeutic applications in bone regeneration and fracture healing. mdpi.com

Upregulation of Osteogenesis Markers (e.g., BMP2, Runx2, Collagen I, Osteocalcin)

The pro-osteogenic activity of this compound is substantiated by its ability to upregulate the expression of key osteogenic marker genes. mdpi.comnih.gov Treatment of BMSCs with this compound leads to an enhanced expression of Bone Morphogenetic Protein 2 (BMP2), Runt-related transcription factor 2 (Runx2), Collagen I, and Osteocalcin. mdpi.comnih.gov BMP2 is a potent cytokine that induces osteoblast differentiation, partly by activating the transcription factor Runx2. mdpi.comnih.gov Runx2, in turn, is a master regulator of osteogenesis, controlling the expression of genes essential for bone matrix formation, including Collagen I and Osteocalcin. nih.govmdpi.com The increased expression of these markers in response to this compound treatment confirms its role in promoting the molecular processes of bone formation. mdpi.com

Enhancement of Alkaline Phosphatase Activity and Mineralization

A hallmark of osteoblast differentiation is the increase in alkaline phosphatase (ALP) activity and the subsequent deposition of a mineralized matrix. josorge.comnih.gov this compound has been shown to significantly enhance ALP activity in BMSCs. mdpi.comnih.gov This elevated enzyme activity contributes to an increase in the local concentration of inorganic phosphate, a key component of hydroxyapatite, the mineral phase of bone. nih.govresearchgate.net Consequently, this compound treatment facilitates the mineralization of the extracellular matrix in BMSC cultures, a critical step in the formation of bone-like tissue. mdpi.comnih.gov For instance, at a concentration of 10 μM, this compound was observed to induce a more than 25-fold increase in mineralization compared to control groups. nih.gov

Comparative Mechanistic Analysis with Obtusilactone Analogs (e.g., Isothis compound, Obtusilactone B)

Distinct Molecular Targets (e.g., BAF1 for Obtusilactone B)

While this compound and its analogs, such as Obtusilactone B, share structural similarities as butanolide lactones, they can exhibit distinct molecular mechanisms. A notable difference lies in their molecular targets. Obtusilactone B has been identified as an inhibitor of the Barrier-to-Autointegration Factor 1 (BAF1). nih.govnih.gov BAF1 is a DNA-binding protein involved in nuclear envelope reformation and is often overexpressed in various cancer cells. nih.govnih.gov Obtusilactone B directly binds to BAF1 and suppresses its phosphorylation by vaccinia-related kinase 1 (VRK1), which in turn blocks cell cycle progression and induces tumor cell death. nih.govresearchgate.net In contrast, the primary anticancer mechanism identified for this compound involves the inhibition of the mitochondrial Lon protease and the induction of DNA damage checkpoints. nih.gov This highlights that even closely related compounds within the obtusilactone family can have divergent molecular targets and mechanisms of action.

Differential Effects on Cellular Pathways (e.g., ROS generation, DR5 upregulation)

The anticancer activity of this compound and its isomers is underpinned by their ability to modulate distinct and interconnected cellular pathways. Key among these are the generation of reactive oxygen species (ROS) and, in the case of its isomer Isothis compound, the upregulation of Death Receptor 5 (DR5), which collectively contribute to the induction of apoptosis in cancer cells.

Reactive Oxygen Species (ROS) Generation

A primary mechanism through which this compound and its stereoisomer, Isothis compound, exert their cytotoxic effects is through the induction of intracellular ROS. ROS are highly reactive molecules and free radicals derived from oxygen. While they are natural byproducts of cellular metabolism, an excessive accumulation leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death.

In studies involving human breast cancer cell lines (MCF-7 and MDA-MB-231), Isothis compound was shown to be a potent inducer of ROS. nih.gov This elevation in ROS is not merely a byproduct of cellular demise but a critical upstream event that initiates a cascade of apoptotic signaling. nih.gov The generation of ROS was found to activate the Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn leads to the activation of the c-Jun NH(2)-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov The essential role of ROS in this process was confirmed by experiments where the use of antioxidants, such as N-acetyl-L-cysteine (NAC), significantly diminished the apoptotic effects of Isothis compound. nih.gov

Similarly, research on this compound in human lung cancer cells (H1299) has suggested that its apoptotic effects are mediated through the ROS signaling pathway, as evidenced by the activation of the JNK pathway. nih.gov this compound was also found to cause DNA double-strand breaks, a type of cellular damage often associated with high levels of oxidative stress. nih.govnih.gov

The differential susceptibility of cancer cells to ROS-inducing agents compared to normal cells is a key aspect of this therapeutic strategy. Cancer cells often exhibit a higher basal level of ROS and a compromised antioxidant defense system, making them more vulnerable to further ROS insults and pushing them over the apoptotic threshold.

Table 1: Effect of this compound and its Isomer on ROS-Related Signaling Pathways

| Compound | Cell Line | Key Effect | Downstream Pathway Activated | Reference |

|---|---|---|---|---|

| This compound | H1299 (Lung Cancer) | Induces apoptosis, mediated through ROS signaling | JNK pathway | nih.gov |

| Isothis compound | MCF-7, MDA-MB-231 (Breast Cancer) | Critical mediator of cell growth inhibition | ASK1, JNK, p38 MAPK | nih.gov |

| Isothis compound | Hep G2 (Hepatoma) | Provokes intracellular ROS generation | CHOP-mediated DR5 upregulation | nih.gov |

DR5 Upregulation by Isothis compound

Death Receptor 5 (DR5), also known as TRAIL-R2, is a cell surface receptor that, upon activation, can initiate the extrinsic pathway of apoptosis. The upregulation of DR5 on the surface of cancer cells can enhance their sensitivity to apoptosis induced by its ligand, the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

While direct evidence for this compound in DR5 upregulation is not documented, compelling research has demonstrated this effect for its isomer, Isothis compound, in human hepatoma (Hep G2) cells. nih.gov In these cells, which are typically resistant to TRAIL, Isothis compound was found to sensitize them to TRAIL-induced apoptosis. nih.gov This sensitization was directly linked to the upregulation of DR5 protein levels. nih.gov

The mechanism underlying this DR5 upregulation by Isothis compound is also tied to ROS generation. The study revealed that Isothis compound treatment led to an increase in C/EBP homologous protein (CHOP), a transcription factor often induced by cellular stress, including oxidative stress. nih.gov This induction of CHOP was shown to be responsible for the transactivation of the DR5 gene, leading to increased DR5 expression. nih.gov The critical role of this pathway was established by showing that silencing the DR5 gene with small interfering RNA (siRNA) nullified the synergistic apoptotic effect of combined treatment with Isothis compound and TRAIL. nih.gov Furthermore, the antioxidant N-acetyl-L-cysteine was able to block the Isothis compound-induced expression of both CHOP and DR5, confirming that this entire cascade is ROS-dependent. nih.gov

This dual function of inducing ROS and subsequently upregulating DR5 highlights a sophisticated mechanism by which Isothis compound can overcome resistance to apoptosis in cancer cells.

Table 2: Research Findings on Isothis compound-Mediated DR5 Upregulation in Hep G2 Cells

| Experimental Condition | Observation | Conclusion | Reference |

|---|---|---|---|

| Combined treatment with Isothis compound and TRAIL | Significant induction of caspase-dependent apoptosis | Isothis compound potentiates TRAIL-induced apoptosis | nih.gov |

| Isothis compound treatment | Upregulation of CHOP and DR5 protein levels | DR5 expression is induced by Isothis compound | nih.gov |

| Gene silencing of DR5 followed by combined treatment | Abrogation of induced apoptosis | Sensitization to TRAIL is mediated through DR5 | nih.gov |

| Analysis of DR5 promoter | Isothis compound induced CHOP-dependent DR5 transactivation | CHOP is the transcription factor responsible for DR5 upregulation | nih.gov |

| Pretreatment with N-acetyl-L-cysteine (NAC) | Attenuated CHOP and DR5 expression and inhibited apoptosis | The upregulation of DR5 is ROS-dependent | nih.gov |

Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable for predicting the activity of novel compounds and for providing insights into the structural features that are important for bioactivity. nih.govyoutube.com

As of the current literature, specific Quantitative Structure-Activity Relationship (QSAR) models for Obtusilactone (B13949336) A have not been extensively reported. The development of a robust QSAR model typically requires a dataset of structurally diverse analogs with corresponding biological activity data. nih.gov While various butanolide derivatives have been isolated and studied, a systematic QSAR analysis focused on Obtusilactone A is not yet available. nih.gov

Identification of Pharmacophore Features Governing Bioactivity

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.govmdpi.com While a dedicated pharmacophore model for this compound has not been explicitly published, key structural features essential for its bioactivity can be inferred from molecular docking studies.

Molecular docking analyses of this compound with the mitochondrial Lon protease have revealed critical interactions. nih.gov The key pharmacophoric features of this compound for the inhibition of Lon protease are thought to include:

The α,β-unsaturated γ-lactone ring: This moiety is a common feature in many biologically active natural products and is likely a key electrophilic center for interaction with nucleophilic residues in the target protein.

The hydroxyl group: This group can participate in hydrogen bonding interactions with the protein's active site, contributing to the binding affinity.

The long alkyl side chain: The lipophilicity and conformation of this chain are likely important for guiding the molecule into the binding pocket and for establishing hydrophobic interactions.

Specifically, molecular docking studies have suggested that this compound interacts with the Ser855 and Lys898 residues within the active site of the Lon protease. nih.gov These interactions are believed to be crucial for its inhibitory effect.

Correlations Between Structural Modifications and Biological Responses

The systematic modification of the this compound structure and the subsequent evaluation of the biological activity of the resulting analogs are fundamental to establishing clear SAR. While a comprehensive library of synthetic derivatives of this compound has not been extensively explored, comparisons with structurally related natural butanolides provide initial insights into the influence of specific structural features on bioactivity.

A notable comparison can be made with Obtusilactone B, another butanolide derivative. nih.gov The primary structural difference between this compound and Obtusilactone B lies in the nature of the substituent at the α-position of the lactone ring. This seemingly minor variation can lead to differences in their biological target profiles and potencies. For instance, this compound has been identified as an inhibitor of the mitochondrial Lon protease, while Obtusilactone B has been shown to target the barrier-to-autointegration factor (BAF), inhibiting its phosphorylation by vaccinia-related kinase 1 (VRK1). nih.govnih.gov

| Compound | Key Structural Features | Primary Biological Target(s) | Reported Biological Activity |

|---|---|---|---|

| This compound | α-methylene-γ-butyrolactone with a C14 alkylidene side chain | Mitochondrial Lon protease | Induces apoptosis in human lung cancer cells. nih.gov |

| Obtusilactone B | Butanolide derivative with a different substitution pattern at the α-position compared to this compound. | Barrier-to-autointegration factor (BAF) | Inhibits VRK1-mediated BAF phosphorylation, leading to abnormal nuclear envelope dynamics and suppressed cancer cell growth. nih.gov |

The differential activities of this compound and B underscore the importance of the substitution pattern on the γ-lactone core for determining target specificity. Further studies involving the synthesis of a series of this compound derivatives with systematic variations in the alkyl chain length, the stereochemistry of the hydroxyl group, and modifications to the lactone ring are necessary to establish a more detailed SAR.

Computational Tools in SAR Analysis (e.g., molecular docking, molecular dynamics)

Computational tools are indispensable in modern drug discovery and play a significant role in the SAR analysis of natural products like this compound. nih.govjneonatalsurg.com These methods provide atomic-level insights into ligand-protein interactions and can guide the rational design of more potent and selective analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. researchgate.netmdpi.com As mentioned earlier, molecular docking was instrumental in identifying the binding mode of this compound within the active site of the mitochondrial Lon protease. nih.gov These studies suggested that the compound interacts with key amino acid residues, Ser855 and Lys898, providing a structural basis for its inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding interactions and conformational changes in both the ligand and the protein. youtube.comnih.govescholarship.org While specific MD simulation studies on the this compound-Lon protease complex have not been detailed in the available literature, such studies would be valuable for confirming the stability of the docked pose and for providing a more accurate estimation of the binding free energy.

Computational studies on the related compound, Obtusilactone B, have demonstrated the power of these methods. nih.gov Molecular modeling was used to investigate the binding of Obtusilactone B to BAF, and a screening of 20 related butanolide lactones was performed to identify other potential BAF inhibitors. nih.gov This highlights how computational approaches can be used to screen virtual libraries of compounds and prioritize candidates for further experimental testing.

| Computational Tool | Application in the Study of Obtusilactone and Related Compounds | Key Findings/Insights |

|---|---|---|

| Molecular Docking | Prediction of the binding mode of this compound in the active site of mitochondrial Lon protease. nih.gov Investigation of the interaction of Obtusilactone B and related butanolides with the Barrier-to-Autointegration Factor (BAF). nih.gov | Identified key interactions between this compound and Ser855 and Lys898 residues of Lon protease. nih.gov Predicted the binding site of Obtusilactone B on BAF and identified other potential BAF binders. nih.gov |

| Molecular Dynamics (MD) Simulations | While not specifically reported for this compound, MD simulations are a powerful tool for assessing the stability of ligand-protein complexes and calculating binding free energies. youtube.comnih.govrsc.org | Can provide insights into the conformational dynamics of the ligand in the binding pocket and the overall stability of the interaction. |

Analytical Detection and Quantification in Complex Matrices

Method Development for Trace Analysis

Trace analysis of Obtusilactone (B13949336) A requires highly sensitive and selective methods to detect and quantify the compound at low concentrations, often in the range of nanograms or even picograms per milliliter. The development of these methods involves optimizing chromatographic separation, detection parameters, and sample preparation to minimize matrix interference and maximize analyte recovery.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile and thermally labile compounds like Obtusilactone A. mdpi.com A typical HPLC method would involve a reversed-phase column, which is suitable for separating moderately polar compounds.

For method development, a C18 column is a common starting point. The mobile phase would likely consist of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the efficient elution of this compound while separating it from other matrix components. nih.gov

Detection is a critical aspect of the HPLC method. As this compound lacks a strong chromophore, UV detection might offer limited sensitivity, though it can be used at lower wavelengths (e.g., ~210 nm) where the lactone functional group absorbs. nih.govthermofisher.com For trace analysis, a more sensitive detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed, as these are not dependent on the optical properties of the analyte. thermofisher.com

Table 1: Illustrative HPLC-UV Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Note: This table represents a hypothetical starting point for method development and is not based on a validated, published method for this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov this compound, being a moderately sized molecule, may require derivatization to increase its volatility and thermal stability for GC analysis. nih.gov A common derivatization process is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group, which reduces polarity and increases volatility.

The GC system would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane. mdpi.com A temperature-programmed analysis, where the column oven temperature is gradually increased, would be necessary to achieve good separation. dergipark.org.tr Detection would typically be performed using a Flame Ionization Detector (FID), which provides good sensitivity for organic compounds, or a Mass Spectrometer (MS) for greater specificity.

For definitive identification and highly sensitive quantification at trace levels, coupling chromatographic separation with mass spectrometry is the gold standard. uab.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. bioanalysis-zone.com It is the preferred method for quantifying small molecules in complex biological matrices. semanticscholar.org After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer is then operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This process is highly selective and significantly reduces background noise, allowing for very low limits of quantification (LOQ). elsevier.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation of GC with the detection power of mass spectrometry. nih.gov After separation on the GC column, the analyte (or its derivative) enters the mass spectrometer, is ionized (usually by Electron Ionization - EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. For quantification, Selected Ion Monitoring (SIM) can be used, where the instrument is set to detect only a few specific, abundant ions from the analyte's mass spectrum, increasing sensitivity and selectivity compared to scanning the full mass range. nih.govresearchgate.net

Table 2: Example Mass Spectrometry Parameters for this compound

| Technique | Parameter | Illustrative Setting |

|---|---|---|

| LC-MS/MS | Ionization Mode | ESI Positive |

| Precursor Ion (M+H)⁺ | To be determined experimentally | |

| Product Ion | To be determined by fragmentation analysis | |

| Collision Energy | To be optimized | |

| GC-MS | Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: This table provides a conceptual framework. The specific mass transitions and ions must be determined through experimental analysis of a pure this compound standard.

Sample Preparation Strategies for Diverse Matrices

The goal of sample preparation is to extract this compound from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The chosen strategy depends heavily on the nature of the matrix.

Analyzing this compound in biological fluids (e.g., plasma, urine) and tissues requires robust methods to remove proteins, lipids, and other endogenous components that can interfere with analysis and damage analytical instrumentation. nih.gov

Protein Precipitation (PPT): This is a simple and common first step, particularly for plasma or serum samples. A cold organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate the majority of proteins. After centrifugation, the supernatant containing the analyte can be further purified or directly injected into an LC-MS/MS system. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). An appropriate organic solvent (like ethyl acetate (B1210297) or methyl tert-butyl ether) would be chosen to selectively extract the moderately polar this compound from the aqueous biological fluid, leaving behind more polar and water-soluble interferences.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. semanticscholar.org A sample is passed through a cartridge containing a solid adsorbent (the stationary phase). For this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be used. The process involves loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent. This method provides a much cleaner extract compared to PPT or LLE.

For tissue samples, an initial homogenization step is required to break down the cellular structure and release the compound into a buffer or solvent. The resulting homogenate can then be processed using the techniques described above. researchgate.net

The primary source of this compound is plant material, such as the leaves and stems of Cinnamomum kotoense. researchgate.net Extracting and purifying the compound for quantification involves separating it from a complex mixture of other secondary metabolites like flavonoids, tannins, and other butanolides.

Initial Extraction: The dried and powdered plant material is typically extracted with an organic solvent. Maceration or Soxhlet extraction with a solvent like methanol or ethanol is common. plantsjournal.com

Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to perform a preliminary fractionation. For example, the methanol extract could be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate. This compound would be expected to partition into the moderately polar fractions like ethyl acetate.

Chromatographic Cleanup: The fraction containing this compound would likely require further cleanup before quantitative analysis. This can be achieved using techniques like column chromatography over silica (B1680970) gel or Sephadex, or more efficiently with Solid-Phase Extraction (SPE) cartridges. This step is crucial for removing closely related compounds that could interfere with the final analysis.

For both biological and plant matrices, the use of a suitable internal standard (a structurally similar compound not present in the sample) is essential for accurate quantification, as it helps to correct for analyte loss during sample preparation and for variations in instrument response. uab.edu

Enrichment and Cleanup Techniques (e.g., SPE, LLE, protein precipitation)

Effective sample preparation is crucial for removing interfering endogenous components and concentrating this compound prior to instrumental analysis, thereby enhancing assay sensitivity and accuracy. The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the required analytical performance.

Protein Precipitation (PPT): This is a straightforward and widely used technique for removing proteins from biological samples like plasma or serum. phenomenex.com It involves adding an organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid, to the sample, which denatures and precipitates the proteins. phenomenex.com While simple and inexpensive, PPT can be less clean than other methods, sometimes leaving behind phospholipids and other interferences that can affect analysis. nih.gov A study comparing 14 protein precipitation methods found that methanol and ethanol removed 98% and 96% of protein, respectively. nih.gov For optimal results, the process is often performed at low temperatures to preserve the integrity of the target analyte. phenomenex.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical and is based on the polarity and solubility of this compound. This technique is effective at removing non-volatile salts and other highly polar or non-polar interferences. However, like PPT, it is a single-step process that may not be sufficiently selective for complex analyses. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly versatile and selective sample preparation technique that can provide superior sample cleanup and analyte enrichment compared to PPT and LLE. nih.gov The process involves passing the sample through a solid sorbent material packed in a cartridge. The sorbent retains the analyte, which is then washed to remove interferences and subsequently eluted with a small volume of a strong solvent. Different SPE sorbents (e.g., reversed-phase, normal-phase, ion-exchange) can be chosen based on the chemical properties of this compound, allowing for highly specific purification. While SPE can offer better recovery of certain compound classes, the development of an optimal protocol is essential to ensure efficient extraction of the target analyte and its potential metabolites. nih.gov

Addressing Matrix Effects and Interferences

Matrix effects are a significant challenge in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), a technique well-suited for sensitive detection of compounds like this compound. chromatographyonline.comnih.gov These effects arise when co-eluting compounds from the sample matrix alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. researchgate.netresearchgate.net This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method. chromatographyonline.com

Strategies to mitigate matrix effects include:

Optimized Sample Preparation: Employing more rigorous cleanup techniques, such as SPE, can effectively remove the interfering components from the matrix before they enter the analytical instrument. chromatographyonline.com

Chromatographic Separation: Adjusting the high-performance liquid chromatography (HPLC) parameters to achieve baseline separation between this compound and co-eluting matrix components can prevent them from entering the ion source simultaneously. chromatographyonline.com

Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may compromise the sensitivity if the concentration of this compound is very low. chromatographyonline.com

Use of an Internal Standard (IS): The most common approach to compensate for matrix effects is the use of a suitable internal standard. An ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound), which has nearly identical chemical properties and chromatographic behavior and is affected by matrix interferences in the same way as the analyte. This allows for accurate quantification even when ion suppression or enhancement occurs.

Validation of Analytical Methods (e.g., sensitivity, selectivity, linearity, precision)

For an analytical method to be considered reliable and "fit-for-purpose," it must undergo a thorough validation process to demonstrate its performance characteristics. elementlabsolutions.comresearchgate.net Key validation parameters for quantifying this compound would include:

Selectivity and Specificity: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. elementlabsolutions.comwjarr.com This is typically assessed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of this compound. researchgate.net

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. sci-hub.se

Linearity and Range: Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of this compound within a specific range. researchgate.netgavinpublishers.com This is evaluated by analyzing a series of calibration standards at different concentrations and performing a linear regression analysis. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. gavinpublishers.com

Table 1: Illustrative Linearity Data for this compound Quantification This table presents representative data for a calibration curve and is not derived from a specific study on this compound.